6-Cyclohexyl-4-oxo-4H-1-benzopyran-3-carbonitrile
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Overview
Description
6-Cyclohexyl-4-oxo-4H-chromene-3-carbonitrile is a chemical compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with the molecular formula C16H15NO2, features a chromene core substituted with a cyclohexyl group and a nitrile group, making it a valuable scaffold for various chemical and biological applications .
Preparation Methods
The synthesis of 6-Cyclohexyl-4-oxo-4H-chromene-3-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a one-pot synthesis approach can be employed, where the reaction of 4-oxo-4H-chromene-3-carbaldehydes with malononitrile or cyanoacetates and aromatic amines in an ethanol-water mixture yields the desired product . Industrial production methods often utilize green chemistry principles, employing environmentally friendly solvents and catalysts to enhance yield and reduce waste .
Chemical Reactions Analysis
6-Cyclohexyl-4-oxo-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the nitrile group to an amine.
Common reagents and conditions for these reactions include acidic or basic catalysts, specific temperatures, and solvents like ethanol or dimethyl sulfoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Cyclohexyl-4-oxo-4H-chromene-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its derivatives are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Cyclohexyl-4-oxo-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. The compound’s antimicrobial properties could result from disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .
Comparison with Similar Compounds
6-Cyclohexyl-4-oxo-4H-chromene-3-carbonitrile can be compared with other chromene derivatives, such as:
4H-chromene-3-carbonitrile: Lacks the cyclohexyl group, which may affect its biological activity and solubility.
2-amino-4H-chromene derivatives: These compounds have an amino group instead of a nitrile group, leading to different reactivity and biological properties.
4-oxo-4H-chromene-3-carbaldehyde: Contains an aldehyde group instead of a nitrile group, influencing its chemical behavior and applications.
The uniqueness of 6-Cyclohexyl-4-oxo-4H-chromene-3-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
50743-30-1 |
---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
6-cyclohexyl-4-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C16H15NO2/c17-9-13-10-19-15-7-6-12(8-14(15)16(13)18)11-4-2-1-3-5-11/h6-8,10-11H,1-5H2 |
InChI Key |
HKCIDVICIWFAGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)OC=C(C3=O)C#N |
Origin of Product |
United States |
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